Ethyl 3-oxooctanoate

説明

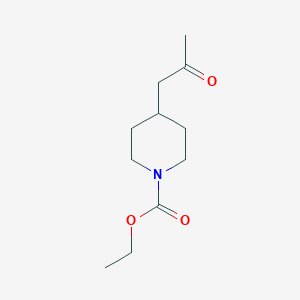

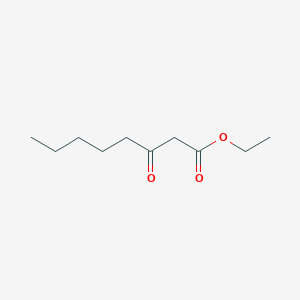

Ethyl 3-oxooctanoate is a chemical compound with the molecular formula C10H18O3 . It has an average mass of 186.248 Da and a monoisotopic mass of 186.125595 Da .

Synthesis Analysis

The synthesis of an ester like Ethyl 3-oxooctanoate can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis

Ethyl 3-oxooctanoate has a molecular structure represented by the formula C10H18O3 . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 8 freely rotating bonds .Physical And Chemical Properties Analysis

Ethyl 3-oxooctanoate has a density of 1.0±0.1 g/cm3, a boiling point of 232.6±8.0 °C at 760 mmHg, and a flash point of 92.3±18.5 °C . It also has a molar refractivity of 50.2±0.3 cm3, a polar surface area of 43 Å2, and a molar volume of 194.2±3.0 cm3 .科学的研究の応用

Enzyme Design and Protein Engineering

Ethyl 3-oxooctanoate plays a crucial role in enzyme design and protein engineering. For instance, it is used in the synthesis of (3S,5R)-ethyl 3-amino-5-methyloctanoate, a key intermediate in the synthesis of imagabalin, a candidate for treating generalized anxiety disorder. Research has focused on optimizing the selectivity and activity of Vibrio fluvialis aminotransferase (Vfat) for this synthesis, achieving a 60-fold increase in reaction velocity through protein engineering (Midelfort et al., 2013). Additionally, computational protocols using molecular dynamics, docking, and MM-GBSA scoring predict the catalytic activity of enzyme variants in the conversion of ethyl 3-oxooctanoate derivatives (Sirin et al., 2014).

Synthesis of Flavor and Fragrance Compounds

Ethyl 3-oxooctanoate is integral in synthesizing compounds like whisky lactone, a significant flavor and fragrance compound. This process involves the free radical addition reaction of valeraldehyde and crotonic acid, followed by intramolecular dehydration (Zhang Junsong, 2012).

Catalysis and Chemical Synthesis

The compound is used in catalysis and chemical synthesis. For example, its derivatives are synthesized through the cross Claisen reaction, a new method for converting N-acyl oxazolidinones to β-keto esters (Magano et al., 2008). It is also a precursor for various trifluoromethyl heterocycles (Honey et al., 2012).

Material Science and Polymer Chemistry

In material science and polymer chemistry, ethyl 3-oxooctanoate derivatives are used to modify polymer properties. For instance, they are used in poly(2-oxazoline)s for biomedical applications, with side chain modification via multicomponent reactions to control polymer properties (Sehlinger et al., 2015). Also, in polymerization processes, ethyl-3-(acryloyloxy)methyloxetane (EAO), derived from ethyl 3-oxooctanoate, is used in atom transfer radical polymerization (Singha et al., 2005).

特性

IUPAC Name |

ethyl 3-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-3-5-6-7-9(11)8-10(12)13-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGRJFGCEOYRREO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404664 | |

| Record name | Ethyl 3-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-oxooctanoate | |

CAS RN |

10488-95-6 | |

| Record name | Ethyl 3-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。